3-(Dimethylamino)oxetane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

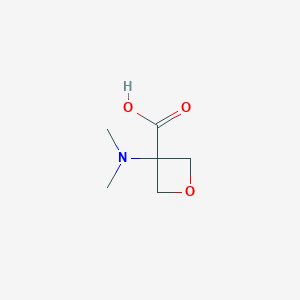

3-(Dimethylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO3. It belongs to the class of oxetanes, which are heterocyclic organic compounds containing a four-membered ring with one oxygen atom and three carbon atoms. Oxetanes are known for their high ring strain, making them valuable intermediates in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxy-2-(hydroxymethyl)propanoic acid derivatives with dimethylamine under acidic conditions to form the oxetane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Decarboxylative Alkylation via Photoredox Catalysis

This method enables C–C bond formation at the benzylic position using visible-light-mediated radical chemistry :

Standard Conditions

| Component | Quantity/Parameter |

|---|---|

| Photocatalyst | 4CzIPN (1 mol%) |

| Additive | CsOPiv (1.2 equiv) |

| Solvent | CH₃CN (0.8 M) |

| Light Source | Blue LEDs (450 nm) |

| Reaction Time | 20 hours |

Representative Transformation

-

Substrate: 3-(Dimethylamino)oxetane-3-carboxylic acid

-

Radical acceptor: Ethyl acrylate (1.5 equiv)

-

Product: 3-Alkyl-3-(dimethylamino)oxetane

-

Side products: Dimer (3) and reduced derivative (4) form in <10% combined yield .

Oxidation Reactions

The oxetane ring undergoes controlled oxidation under catalytic conditions :

Catalytic Oxidation Protocol

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) + Bi(NO₃)₃ |

| Oxidant | O₂ (1 atm) |

| Temperature | 80°C |

| Solvent | Aqueous NaOH (2.2 M) |

Outcome

-

Substrate: 3-Hydroxymethyl-oxetane derivatives

-

Product: Oxetane-3-carboxylic acid

Isomerization to Lactones

Under ambient storage conditions, oxetane-carboxylic acids undergo ring expansion :

Stability Profile

| Condition | Result |

|---|---|

| Room temperature (21°C) | t₁/₂ = 7 days |

| Solvent | CHCl₃ > DMSO > H₂O |

| Product | 6-Membered lactone |

Mechanistic Insight

-

Acid-catalyzed ring-opening followed by intramolecular esterification .

-

Dimethylamino group reduces isomerization rate by 40% compared to non-aminated analogs .

Nucleophilic Coupling Reactions

The carboxylic acid participates in metal-catalyzed cross-couplings:

Ullmann-Type Coupling

| Parameter | Value |

|---|---|

| Catalyst | CuI (0.24 mmol) |

| Ligand | Et₃N (1 drop) |

| Base | K₂CO₃ (4.27 mmol) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C |

Example

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

TFA-Anhydride Activation

| Step | Parameter |

|---|---|

| Activation agent | TFAA (0.63 mmol) |

| Solvent | CH₂Cl₂ (2 mL) |

| Temperature | 0°C → RT |

| Product | Trifluoroacetyl ester |

| Yield | 93 mg (quantitative) |

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-(Dimethylamino)oxetane-3-carboxylic acid can be synthesized via several methods, including:

- Oxidative Conversion : The compound can be prepared from 3-hydroxymethyl-oxetanes through oxidation processes that utilize palladium or platinum catalysts in an alkaline medium. This method allows for high yields and purity, making it a viable option for large-scale production .

- Photoredox Catalysis : Recent advancements have introduced photoredox-catalyzed methods for transforming carboxylic acids into oxetanol bioisosteres. This approach enhances the efficiency of synthesizing compounds like this compound by reducing the number of steps required .

Medicinal Chemistry Applications

This compound has emerged as a promising bioisostere in medicinal chemistry. Its applications include:

- Bioisosteric Replacement : The compound serves as a bioisosteric mimic for carboxylic acids, which are prevalent in numerous pharmaceuticals but often exhibit unfavorable pharmacological properties. By replacing carboxylic acids with this compound, researchers aim to retain similar biological activity while enhancing lipophilicity and reducing acidity .

- Drug Design : The unique structural attributes of this compound allow it to interact effectively with biological targets. This property is particularly advantageous in the design of novel therapeutic agents that require modifications to improve drug-like characteristics .

Case Study 1: Photoredox-Catalyzed Reactions

A study highlighted the use of photoredox catalysis to convert amino acids into oxetanol derivatives, demonstrating the versatility of this compound as a building block in organic synthesis. The research showcased various substrates and reaction conditions that yielded high conversions to desired products, emphasizing the compound's utility in synthetic organic chemistry .

Case Study 2: Isomerization Benefits

Research has also focused on the isomerization tendencies of oxetane-carboxylic acids, including this compound. This property can be harnessed to create novel molecules through controlled isomerization processes, further expanding the compound's applicability in synthetic pathways .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)oxetane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s high ring strain and reactivity allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxetane-3-carboxylic acid: A similar compound with a simpler structure, lacking the dimethylamino group.

3-Hydroxyoxetane: Another oxetane derivative with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

3-(Dimethylamino)oxetane-3-carboxylic acid is unique due to its combination of the oxetane ring and the dimethylamino group. This combination imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical mechanisms.

Biologische Aktivität

3-(Dimethylamino)oxetane-3-carboxylic acid is a compound that has garnered interest for its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

This compound features an oxetane ring, a carboxylic acid group, and a dimethylamino group. Its molecular formula is C7H13NO2, with a molecular weight of approximately 145.16 g/mol. The presence of the oxetane ring contributes to its reactivity, making it a valuable compound in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Common synthetic pathways involve the use of photoredox catalysis for decarboxylative alkylation, which allows for the formation of radicals that can react with electron-deficient alkenes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's high ring strain and reactivity facilitate participation in various biochemical pathways, potentially leading to enzyme inhibition or activation.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxetanes have been evaluated for their antiproliferative effects on cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell growth effectively, with IC50 values indicating their potency against various cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HCT116 (Colorectal) |

| Oxetane derivative A | 28 | Various |

| Oxetane derivative B | 15 | A549 (Lung) |

Case Study 1: Photoredox Catalysis in Synthesis

A study demonstrated the use of visible light-mediated photoredox catalysis to generate radicals from this compound. The results showed a significant yield of desired products while minimizing side reactions, highlighting the efficiency of this synthetic approach .

Case Study 2: Bioisosteric Replacement

Research has explored the potential of using oxetanes as bioisosteric replacements for carboxylic acids in drug design. The findings suggest that compounds like this compound could maintain similar biological interactions while improving pharmacological profiles by reducing acidity and enhancing lipophilicity .

Eigenschaften

IUPAC Name |

3-(dimethylamino)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJVQJNOUUGBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.